molecular formula C12H20ClN B1484703 2,2-Dimethyl-3-(3-methylphenyl)propan-1-amine hydrochloride CAS No. 2098031-46-8

2,2-Dimethyl-3-(3-methylphenyl)propan-1-amine hydrochloride

Cat. No.: B1484703
CAS No.: 2098031-46-8
M. Wt: 213.75 g/mol
InChI Key: BQCUMJMDKHSNFU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(3-methylphenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C12H20ClN. It is a derivative of propan-1-amine, featuring a dimethyl substitution at the second carbon and a methylphenyl group at the third carbon. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propan-1-amine hydrochloride typically involves the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide. The resulting aldehyde is then reduced using sodium borohydride (NaBH4) to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(3-methylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2,2-Dimethyl-3-(3-methylphenyl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(3-methylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-(3-methylphenyl)propanol: This compound is structurally similar but features a hydroxyl group instead of an amine group.

    2,2-Dimethyl-3-(3-tolyl)propan-1-ol: Another similar compound with a hydroxyl group and a tolyl group.

Uniqueness

2,2-Dimethyl-3-(3-methylphenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2,2-dimethyl-3-(3-methylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-10-5-4-6-11(7-10)8-12(2,3)9-13;/h4-7H,8-9,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCUMJMDKHSNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C)(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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